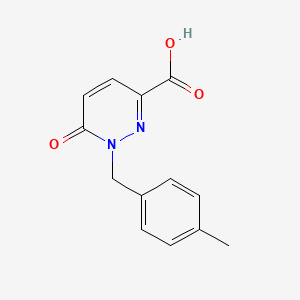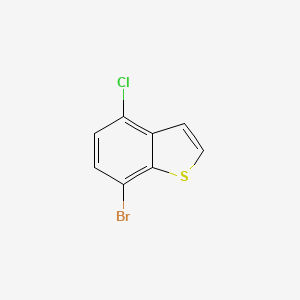
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2 . It is a derivative of 5,6,7,8-tetrahydro-1,7-naphthyridine, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .
Synthesis Analysis
The synthesis of a related compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been reported . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . The compound has a tetrahydronaphthyridine ring, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .Chemical Reactions Analysis
The synthesis of related compounds involves reactions such as Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases . For example, the molecular weight is 231.12 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis : The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine has been improved, offering a significant advancement over previous methods. This compound serves as a conformationally-locked analog of pharmacologically active structures (Dow & Schneider, 2001).
- Reactivity with Amines : The compound shows varied reactivity with nucleophiles, enabling the synthesis of mono- and di-amino-substituted derivatives, showcasing its chemical versatility (Sirakanyan et al., 2014).
- Hydrogenation Derivatives : Partial hydrogenation of 5-hydroxy-1,7-naphthyridine derivatives leads to the formation of tetrahydro-1,7-naphthyridine-5-ol and related compounds, expanding its application in chemical syntheses (Messinger & Meyer-Barrientos, 1981).
Pharmaceutical Research
- Antivertigo Agents : Tetrahydro-1,6-naphthyridine methyl homologs, a class related to 5,6,7,8-tetrahydro-1,7-naphthyridine, have been synthesized and discussed for their potential in antivertigo treatments (Shiozawa et al., 1984).
- Retinoid-Related Orphan Receptor γt Inverse Agonist : The tetrahydronaphthyridine scaffold has been used in the synthesis of TAK-828F, a potent inverse agonist for RORγt, indicating potential therapeutic applications (Tsuruoka et al., 2020).
- Acetylcholinesterase Inhibitors : Bridged tetrahydro-1,6-naphthyridines, designed as analogues of huperzine A, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, which is significant for Alzheimer's disease treatment (Vanlaer et al., 2009).
Mechanism of Action
While the specific mechanism of action for “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” is not mentioned in the search results, the related compound TAK-828F, a tetrahydronaphthyridine ring-fused chiral amino acid, has been identified as a potent, selective, and orally available RORγt inverse agonist . RORγt plays an important role in the differentiation of Th17 cells and production of IL-17A/IL-17F .
Properties
IUPAC Name |
4-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-2-8-3-6-12-10-7-11-5-4-9(8)10;;/h1,3,6,11H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFREESUBPHTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2CCNCC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)
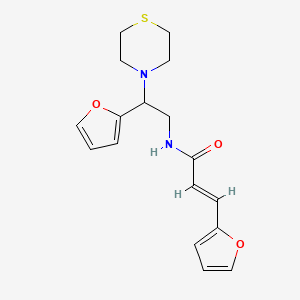
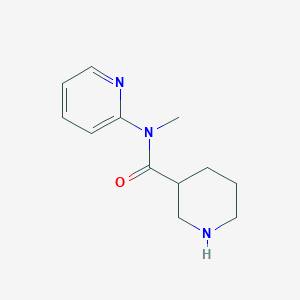

![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)
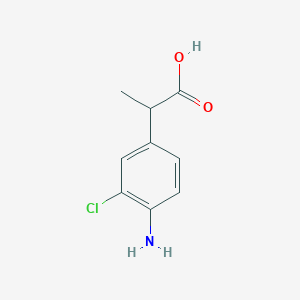

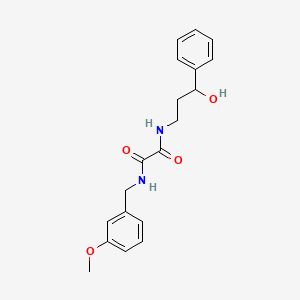
![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

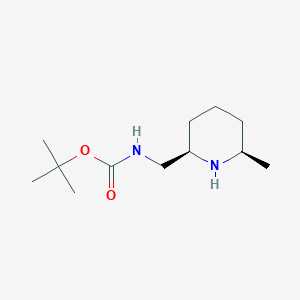
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
